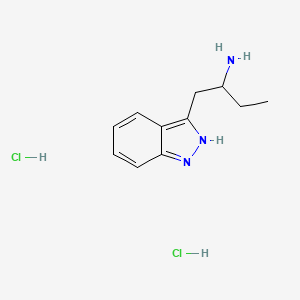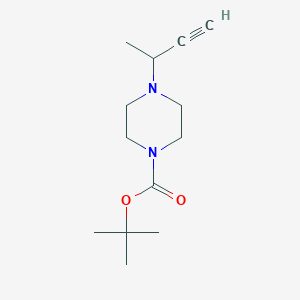![molecular formula C9H8ClNO2 B13501687 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest from researchers due to its unique properties. This compound is characterized by its molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is typically found in a powder form and is known for its stability under normal storage conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a chlorinating agent to introduce the chlorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptor sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid group.
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid: Contains a methyl group, which alters its chemical properties.
Uniqueness
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C9H8ClNO2 |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8/h4H,1-3H2,(H,12,13) |
Clave InChI |
TVFKBVHDUKMGMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(C(=C2C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)







![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)

![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)
